molecular formula C26H26N4O3S B2941348 2-[(3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 327067-16-3

2-[(3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2941348
CAS RN: 327067-16-3
M. Wt: 474.58
InChI Key: PNSRGATYCSGFBP-UHFFFAOYSA-N
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Description

2-[(3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H26N4O3S and its molecular weight is 474.58. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Molecular Interactions

The compound's synthesis and its derivatives play a crucial role in the development of new chemical entities with potential biological activities. For instance, studies have focused on the condensation reactions of sulfones with ketones and aldehydes, showcasing the compound's relevance in creating diverse chemical structures that may lead to novel pharmacological agents (Garst et al., 2006). Additionally, the structural analysis and interaction studies of similar compounds demonstrate the importance of noncovalent interactions in stabilizing crystal packing, which is crucial for understanding drug-receptor interactions and designing drugs with optimized pharmacokinetic properties (Gouda et al., 2022).

Inhibitory Activity and Biological Assessments

Compounds related to "2-[(3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide" have been evaluated for their inhibitory activities against various biological targets. For example, derivatives have been studied for their dual inhibitory effects on specific receptor tyrosine kinases, which are key players in cancer progression and angiogenesis (Thompson et al., 2005). Such studies are pivotal in the quest for new cancer therapeutics.

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of compounds synthesized from "this compound" and its analogs have been a subject of interest. Research into isoxazole-based heterocycles, for example, has shown promising results in this area, highlighting the compound's potential as a scaffold for developing new antimicrobial agents (Darwish et al., 2014).

Catalysis and Synthetic Applications

The compound and its derivatives have also been explored for their roles in catalysis, demonstrating the versatility of these molecules in organic synthesis. For instance, studies on the oxidative radical cyclization of alpha-(methylthio)acetamides leading to erythrinanes show the compound's relevance in synthesizing complex molecular architectures, which could have implications in drug discovery and material science (Chikaoka et al., 2003).

properties

IUPAC Name

2-[(3-cyano-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-30-12-11-21-20(15-30)25(17-7-5-4-6-8-17)19(14-27)26(29-21)34-16-24(31)28-18-9-10-22(32-2)23(13-18)33-3/h4-10,13H,11-12,15-16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSRGATYCSGFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.